Copper methane sulfonate

説明

Historical Context and Evolution of Research on Copper Methane (B114726) Sulfonate

The investigation into metal alkanesulfonates, including copper methane sulfonate, for applications like electroplating is not a recent development. Early studies recognized the potential of these compounds in electrochemical processes. google.com Initially, traditional methods for producing this compound, such as electrolysis, were often complex and costly, limiting their widespread industrial use. google.com

Over time, research has led to the development of more efficient and economical synthesis routes. These include methods starting from copper carbonate or copper hydroxide (B78521) reacting with methanesulfonic acid, and direct oxidation methods using copper powder and hydrogen peroxide. Chinese and Japanese patents, for instance, describe detailed chemical synthesis and direct oxidation routes, respectively, highlighting the ongoing innovation in its production. This evolution in preparation methods has been crucial for its adoption in various high-tech fields.

Significance of this compound in Contemporary Chemical Sciences

The importance of this compound in modern chemistry stems from its advantageous properties compared to other copper salts like copper sulfate (B86663) and copper chloride. Its high solubility and the stability of its solutions are key factors. tib-chemicals.com

Electroplating: A primary application of this compound is in the electroplating industry, particularly for the manufacturing of printed circuit boards (PCBs) and other electronic components. atamanchemicals.comtib-chemicals.com It serves as an electrolyte in acid copper baths, enabling the rapid and uniform deposition of copper layers. atamanchemicals.comampere.com This is especially critical for creating high-quality conductive layers on substrates in the electronics sector. tib-chemicals.com The use of methanesulfonic acid-based electrolytes is considered a safer and more environmentally friendly alternative to those based on fluoroboric or fluorosilicic acid. rsc.org

Catalysis: In the realm of organic synthesis, this compound is a widely used catalyst. cymitquimica.com Its stability and efficiency as a copper source make it valuable for facilitating a range of organic reactions, including oxidation and coupling reactions, which are fundamental to the synthesis of complex molecules. It has been employed as a catalyst in the esterification of chloroacetic acid with isopropanol, demonstrating its reusability without significant loss of activity. atamanchemicals.com

| Application Area | Role of this compound | Key Advantages |

| Electroplating | Electrolyte for copper deposition | High solubility, uniform coatings, alternative to traditional salts atamanchemicals.com |

| Organic Synthesis | Catalyst | Stability, efficiency in oxidation and coupling reactions cymitquimica.com |

Scope and Objectives of Academic Inquiry into this compound Systems

Current academic and industrial research continues to explore and expand the applications of this compound. A significant area of investigation is the optimization of its use in high-density interconnects and through-silicon via (TSV) filling for advanced semiconductor packaging. researchgate.netresearchgate.net Researchers are studying the electrochemical behavior of this compound electrolytes, including the effects of various additives, to achieve void-free filling of these microscopic structures. researchgate.net

Another focus of academic inquiry is the development of novel synthetic methodologies that utilize this compound as a catalyst. This includes its use in creating complex molecular architectures and its potential role in green chemistry, owing to the biodegradable nature of methanesulfonic acid. rsc.orgmdpi.com The synthesis and characterization of new coordination complexes involving this compound are also being explored to understand their structural properties and catalytic potential. nih.govjst.go.jp The fundamental study of its crystal structure, often as a hydrated salt like copper(II) methanesulfonate (B1217627) tetrahydrate, provides insights into its material properties and interactions. researchgate.net

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

copper;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH4O3S.Cu/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXVKCJAIJZTAV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

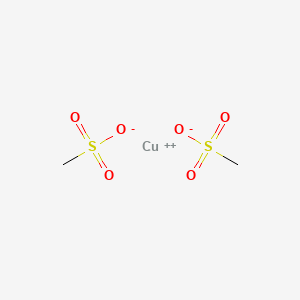

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6CuO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890882 | |

| Record name | Methanesulfonic acid, copper(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54253-62-2 | |

| Record name | Methanesulfonic acid, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonic acid, copper(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(II) methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Copper Methane Sulfonate

Advanced Chemical Synthesis Routes for Copper Methane (B114726) Sulfonate

The production of copper methane sulfonate can be achieved through several advanced chemical synthesis routes, each with distinct advantages and applications. These methods include reactions involving methanesulfonic acid and various copper precursors, direct oxidation approaches, and multi-step industrial strategies designed for large-scale production.

Reactions Involving Methanesulfonic Acid and Copper Precursors (e.g., Copper Carbonate, Copper Hydroxide)

A common and straightforward laboratory-scale method for synthesizing this compound involves the reaction of methanesulfonic acid (MSA) with a basic copper salt. googleapis.com Copper(II) carbonate (CuCO₃) and copper(II) hydroxide (B78521) (Cu(OH)₂) are frequently used precursors. google.com The general principle of this method is the acid-base neutralization reaction, where the methanesulfonic acid reacts with the copper salt to form this compound and byproducts such as water and carbon dioxide (in the case of copper carbonate).

The reaction with basic copper carbonate can be represented as: CuCO₃ + 2CH₃SO₃H → Cu(CH₃SO₃)₂ + H₂O + CO₂

A typical procedure involves adding the copper precursor, such as basic copper carbonate, to an aqueous solution of methanesulfonic acid. google.com The reaction is often carried out with stirring and may be heated to facilitate the dissolution of the copper salt and drive the reaction to completion. googleapis.com For instance, one method describes reacting basic copper carbonate with a 70% by mass aqueous solution of methanesulfonic acid. google.com After the reaction, the resulting solution is filtered to remove any unreacted solids, and the water is distilled off to obtain the this compound product, often as a tetrahydrate. google.com

Similarly, copper hydroxide can be reacted with methanesulfonic acid: Cu(OH)₂ + 2CH₃SO₃H → Cu(CH₃SO₃)₂ + 2H₂O

The synthesis is typically controlled at a pH between 4 and 6 and a temperature range of 60–80°C to ensure the formation of high-purity this compound. This method is advantageous due to its simplicity and the use of readily available starting materials. google.com

Table 1: Reaction Parameters for Synthesis using Copper Precursors

| Copper Precursor | Acid | Temperature | pH | Product |

| Copper Carbonate | Methanesulfonic Acid | 60–80°C | 4–6 | Copper(II) Methane Sulfonate |

| Copper Hydroxide | Methanesulfonic Acid | 60–80°C | 4–6 | Copper(II) Methane Sulfonate |

Direct Oxidation Approaches (e.g., Reacting Copper Powder with Aqueous Methanesulfonic Acid and Hydrogen Peroxide)

Direct oxidation provides an alternative route to synthesize this compound, starting from elemental copper. This method avoids the need for pre-synthesized copper salts like carbonate or hydroxide. A notable example involves the reaction of copper powder with an aqueous solution of methanesulfonic acid in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂). google.com

In a typical procedure, copper powder is added to an aqueous solution of methanesulfonic acid. google.com Hydrogen peroxide is then added dropwise to the mixture while maintaining the temperature below 30°C to control the exothermic reaction. google.com After the addition is complete, the mixture is stirred for a period, typically around one hour, to ensure the reaction goes to completion. The resulting solution is then filtered, concentrated, and the product, copper(II) methanesulfonate (B1217627) tetrahydrate, is crystallized, often with the addition of a solvent like isopropyl alcohol. google.com This method has been reported to yield approximately 79% of the desired product. google.com

Another variation of the direct oxidation approach involves using air as the oxidant. Copper powder is reacted with an aqueous solution of methanesulfonic acid while bubbling air through the mixture at an elevated temperature, such as 85°C. google.com

Table 2: Comparison of Direct Oxidation Methods

| Oxidizing Agent | Copper Source | Temperature | Yield |

| Hydrogen Peroxide | Copper Powder | ≤ 30°C google.com | ~79% google.com |

| Air | Copper Powder | 85°C google.com | 100% (tetrahydrate) google.com |

Multi-Step Industrial Preparation Strategies for this compound

For large-scale industrial production, multi-step synthesis strategies are often employed. These methods can involve the formation of various copper intermediates and the use of different precursors for the methanesulfonate group.

One industrial method begins with the preparation of a copper(I) intermediate, specifically cuprous chloride (CuCl). google.com This is achieved by reacting copper strips with concentrated hydrochloric acid under a pressurized chlorine atmosphere. google.com The reaction typically proceeds for 3 to 7 hours. google.com The formation of this copper(I) intermediate is a critical first step in this particular industrial pathway.

Copper(II) intermediates are also central to many syntheses. In the direct oxidation methods previously discussed, copper(II) ions are formed in situ from elemental copper before reacting with the methanesulfonate anions. google.com In other catalytic applications, various copper(II) salts can be used as starting materials to generate the active catalytic species. mdpi.com

A notable multi-step industrial process involves the use of methanesulfonyl chloride (CH₃SO₂Cl) as a key intermediate. google.com This pathway is distinct from the direct use of methanesulfonic acid.

The synthesis of methanesulfonyl chloride for this process starts with sodium sulfite (B76179) (Na₂SO₃) and monochloromethane (CH₃Cl). google.com These are reacted in a circulating reactor, followed by the addition of phosphorus oxychloride (POCl₃) at a high temperature (120–150°C). google.com The resulting mixture is then cooled, and the methanesulfonyl chloride is extracted into an organic solvent like xylene. google.com

The final step involves reacting the prepared methanesulfonyl chloride (in the xylene phase) with the previously synthesized cuprous chloride. google.com This reaction is carried out by dripping the methanesulfonyl chloride solution into a reactor containing the copper intermediate under reduced pressure and elevated temperature (100–140°C). google.com Distillation then yields the final this compound solution. google.com This method is designed for high-yield, industrial-scale production. google.com

Anodic Dissolution Methods for Methanesulfonate Salt Formation

Anodic dissolution represents a significant and often commercially viable route for producing metal methanesulfonates, including this compound. googleapis.com This electrochemical technique involves the oxidation of a metal anode, in this case, copper, directly within a methanesulfonic acid (MSA) solution. googleapis.comrsc.org The fundamental principle of this method is the application of an electrochemical potential to drive the dissolution of the elemental metal into its corresponding cations, which then combine with the methanesulfonate anions present in the electrolyte. googleapis.com

A crucial aspect of this process is managing the electrochemical cell to prevent the redeposition of the dissolved metal cations at the cathode. rsc.org This is commonly achieved by using a divided electrochemical cell, where an anion-exchange membrane separates the anolyte and catholyte chambers. googleapis.comrsc.org The copper anode dissolves into the anolyte, releasing Cu²⁺ ions. Simultaneously, in the catholyte, MSA can be reduced to methanesulfonate and hydrogen gas. The anion-exchange membrane facilitates the transport of methanesulfonate anions from the catholyte to the anolyte to maintain charge balance while impeding the migration of the newly formed copper cations towards the cathode. googleapis.comrsc.org

The general reactions can be summarized as follows:

Anode: Cu(s) → Cu²⁺(aq) + 2e⁻

Cathode: 2CH₃SO₃H(aq) + 2e⁻ → 2CH₃SO₃⁻(aq) + H₂(g)

Researchers have noted that this method is generally considered a cost-effective route for large-scale production. googleapis.com The reaction rate can often be satisfactory even with simple, low-surface-area metal slabs. googleapis.com However, process variables must be carefully selected to avoid the formation of undesired oxidation states of the metal. rsc.org The formation of passivating salt films on the anode surface can be a challenge, but this can often be mitigated by stirring the electrolyte or increasing the temperature, which enhances the transport of ligands to the electrode surface. researchgate.net Studies on the anodic dissolution of copper have shown that a two-step oxidation mechanism may be involved, with the initial formation of Cu⁺ (as Cu₂O) which is then oxidized to Cu²⁺ in the presence of the organic linker. rsc.org

Precursor Chemistry and Derivatization in this compound Synthesis

The choice of precursors and the management of intermediate species are fundamental to the successful synthesis of this compound, influencing both the reaction pathway and the final product's characteristics.

Utilization of Cuprous Chloride and Methanesulfonyl Chloride Intermediates

One notable synthetic pathway involves the use of cuprous chloride (CuCl) and methanesulfonyl chloride (CH₃SO₂Cl) as key intermediates. google.com A patented method outlines a multi-step process that begins with the preparation of cuprous chloride from copper strips reacting with concentrated hydrochloric acid under a pressurized chlorine atmosphere. google.com

Subsequently, methanesulfonyl chloride is generated. This can be achieved through various means, including the reaction of methane with sulfuryl chloride or the chlorination of methanesulfonic acid. wikipedia.orgchemeurope.com In one industrial method, sodium sulfite and monochloromethane are reacted, followed by the addition of phosphorus oxychloride, to produce methanesulfonyl chloride. google.com This intermediate is then reacted with the previously prepared cuprous chloride to yield this compound. google.com Methanesulfonyl chloride is a potent electrophile, acting as a source of the "CH₃SO₂⁺" synthon, and readily reacts to form methanesulfonates. wikipedia.org

Investigation of Copper(I) and Copper(II) Intermediates in Reaction Pathways

The oxidation state of copper is a critical factor in the synthesis of this compound. Both Copper(I) and Copper(II) intermediates can play significant roles depending on the chosen synthetic route.

In the method utilizing cuprous chloride, a Copper(I) species is the initial copper-containing precursor. google.com This Cu(I) intermediate is then oxidized during the reaction with the sulfonylating agent to form the final Copper(II) methanesulfonate product. The use of Cu(I) compounds like cuprous chloride is common in various organic syntheses, where it often acts as a catalyst or a key reactant. meghachem.org

Conversely, other methods start directly with a Copper(II) source or involve the in-situ oxidation of elemental copper to Cu(II). For instance, the direct oxidation of copper powder with hydrogen peroxide in an aqueous solution of methanesulfonic acid directly yields Copper(II) methane sulfonate. In some electrochemical methods, the mechanism may involve an initial oxidation to Cu(I) which is then further oxidized to Cu(II). rsc.org A novel electrocatalytic approach has also been reported for methanesulfonate synthesis using a copper-based metal-organic framework, which facilitates the reaction through engineered electron-deficient Cu Lewis acid sites, implying the involvement of specific copper oxidation states in the catalytic cycle. nih.gov

Role of Specific Reagents and Catalysts in Synthesis Pathways

The efficiency and selectivity of this compound synthesis are often enhanced by the use of specific reagents and catalysts.

In the synthesis route involving cuprous chloride and methanesulfonyl chloride, phosphorus oxychloride is a critical reagent for the chlorination step in forming the methanesulfonyl chloride intermediate, significantly influencing the yield and purity of the final product. Similarly, the use of a pressurized chlorine atmosphere is essential for the initial formation of cuprous chloride from copper metal. google.com

This compound itself is recognized for its catalytic activity in various organic reactions, such as esterification. researchgate.netatamanchemicals.com In some synthetic preparations, catalysts may be employed to facilitate the formation of the methanesulfonate salt. For example, in the synthesis of other metal methanesulfonates, Lewis acids have been studied for their catalytic effect. atamanchemicals.com In the context of forming related compounds, copper(II) chloride has been used as a catalyst for the addition of methanesulfonyl chloride across alkynes. wikipedia.orgchemeurope.com Furthermore, in certain applications, co-catalysts like copper(II) trifluoromethanesulfonate (B1224126) have been used alongside other metal catalysts to improve reaction rates and yields in aqueous media. orientjchem.org

Optimization of Synthetic Conditions for this compound

To maximize yield and purity, the optimization of reaction conditions such as pH and temperature is a critical aspect of synthesizing this compound.

Control of pH and Temperature in Reaction Systems

The pH and temperature of the reaction environment can significantly impact the synthesis of this compound. For instance, in a method involving the reaction of methane sulfonic acid with copper carbonate or copper hydroxide, the synthesis is typically controlled at a pH between 4 and 6 and a temperature range of 60–80°C.

In a different approach, the direct oxidation of copper powder using hydrogen peroxide is conducted at a temperature below 30°C to produce copper(II) methane sulfonate tetrahydrate. Another patented method specifies a reaction temperature of 140°C and subsequent cooling to 26°C during the formation of the methanesulfonyl chloride intermediate, followed by distillation at 130°C to obtain the final product. google.com In electroless copper deposition from a this compound bath, parameters including a temperature of 28°C and a pH of 12.75 were optimized. researchgate.net The control of these parameters is essential for driving the reaction to completion, minimizing side reactions, and ensuring the desired product is obtained in high yield and purity. acs.org

Impact of Solvent Systems on Synthesis Yield and Purity

The selection of a solvent system is a critical parameter in the synthesis of this compound, directly influencing reaction efficiency, product yield, and purity. The most prevalent method involves aqueous systems, leveraging the high water solubility of both the methanesulfonic acid reactant and the resulting copper methanesulfonate salt. rsc.org

Aqueous media are frequently employed in the direct oxidation of copper metal or the reaction of copper carbonate with methanesulfonic acid. google.comcecri.res.in For instance, a method involving the reaction of copper powder with aqueous methanesulfonic acid in the presence of an oxidizing agent within a water-based system can achieve a yield of approximately 79% for copper(II) methane sulfonate tetrahydrate. google.com The use of water as the primary solvent is advantageous as it facilitates the dissolution of reactants and the straightforward separation of the product through concentration and crystallization. rsc.org

In more complex, multi-step industrial syntheses, two-phase solvent systems may be utilized. A process has been described where, following the formation of an intermediate in an aqueous solution, an organic solvent such as xylene is used for extraction. google.com The organic phase containing the precursor is then separated and processed to yield the copper methanesulfonate solution. google.com While this method can be effective for isolating intermediates, it adds complexity to the process, requiring additional steps for solvent removal and recovery.

The choice between a purely aqueous system and a mixed-solvent system impacts both the process simplicity and the final purity, as the use of organic solvents may introduce impurities that need to be removed in subsequent purification steps. rsc.org

Table 1: Comparison of Solvent Systems in this compound Synthesis

| Solvent System | Description | Advantages | Considerations | Typical Precursors | Reference(s) |

| Aqueous | Reaction is conducted primarily in water. | High solubility of product, simpler process, environmentally favorable. | May require removal of large volumes of water during concentration. | Copper Powder, Copper Carbonate, Copper Hydroxide | google.com, rsc.org |

| Two-Phase (Aqueous/Organic) | Utilizes an aqueous reaction medium and an immiscible organic solvent (e.g., xylene) for extraction. | Effective for separation and purification of intermediates in multi-step syntheses. | Increased process complexity, potential for organic solvent contamination, requires solvent recovery steps. | Copper Strips (via intermediates) | google.com |

Post-Synthesis Purification and Crystallization Techniques

Following the initial synthesis, a series of purification and crystallization steps are essential to isolate this compound of high purity, suitable for applications such as electroplating which demand low levels of metallic and organic contaminants. google.com

Filtration and Concentration Methods

The initial purification step typically involves filtration to remove any unreacted solid precursors, such as excess copper powder, or other insoluble impurities from the reaction mixture. rsc.orggoogle.com This yields a clear aqueous solution of crude this compound. google.com

Concentration of this filtrate is a critical precursor to crystallization. This is most commonly achieved by the evaporation of water under reduced pressure (in-vacuo). rsc.orgithy.comgoogleapis.com This technique is preferred as it allows for the removal of the solvent at lower temperatures, minimizing the risk of thermal degradation of the product. In specific patented procedures, the aqueous solution is concentrated to a predetermined weight or volume to ensure it is sufficiently saturated for efficient crystallization upon cooling or addition of an anti-solvent. google.com An alternative method involves distillation, where the solution is heated to between 100-140°C under reduced pressure (e.g., -0.097 MPa) to remove water and residual volatile impurities. google.comithy.com

Recrystallization from Aqueous and Mixed Solvent Systems (e.g., Isopropyl Alcohol)

Recrystallization is a powerful technique for refining the purity of the isolated this compound. When an excess of methanesulfonic acid is used during synthesis, recrystallization from water is an effective method to remove the surplus acid. rsc.org

A widely documented and highly effective method is anti-solvent crystallization. google.comgoogleapis.com In this technique, a concentrated aqueous solution of this compound is treated with a water-miscible organic solvent in which the salt has low solubility. Isopropyl alcohol is explicitly cited as an effective anti-solvent for this purpose. google.comgoogleapis.com Its addition to the concentrated aqueous solution dramatically reduces the solubility of the this compound, inducing the precipitation of high-purity crystals. google.com One process reports that the addition of isopropyl alcohol to the concentrate, followed by filtration and drying, yields copper(II) methane sulfonate tetrahydrate. google.com

Following crystallization, the isolated crystals are often washed with a volatile polar organic solvent. Solvents such as isopropyl alcohol, ethanol, or acetone (B3395972) are used to wash the crystalline product, effectively removing any remaining soluble impurities and residual water. rsc.orggoogleapis.com

Table 2: Solvents Used in Purification and Crystallization of this compound

| Solvent | Role | Method of Use | Purpose | Reference(s) |

| Water | Recrystallization Solvent | Dissolving the crude salt in hot water and allowing it to cool slowly. | To remove excess acid and other water-soluble impurities. | rsc.org |

| Isopropyl Alcohol | Anti-Solvent / Washing Agent | Added to a concentrated aqueous solution to induce precipitation; Used to wash final crystalline product. | To force crystallization from a saturated solution; To remove adhering impurities. | google.com, rsc.org, googleapis.com |

| Ethanol | Washing Agent | Used to wash the crystallized hydrated salt. | To remove residual impurities and assist in drying. | rsc.org |

| Acetone | Washing Agent | Used to wash the crystallized hydrated salt. | To remove residual impurities and assist in drying. | rsc.org |

| Ether | Washing Agent | Used as a final wash for the crystalline product after an initial wash with isopropyl alcohol. | To remove residual organic-soluble impurities and aid in rapid drying. | googleapis.com |

Purity Verification Methodologies (e.g., ICP analysis)

To confirm the purity of the final this compound product, particularly for high-stakes applications, rigorous analytical techniques are employed. Inductively Coupled Plasma (ICP) analysis is a key methodology for this verification. google.comgoogleapis.com

ICP-Atomic Emission Spectroscopy (ICP-AES) is used to quantify the concentration of metallic impurities. google.com For high-purity aqueous copper sulfonate solutions intended for the electronics industry, the content of individual metal impurities is specified to be less than 10 mg/L. google.com Furthermore, ICP analysis is utilized to confirm the stoichiometric integrity of the salt by determining the mass percentage of both copper and sulfur in the final product. googleapis.com This analysis ensures the correct ratio of the metal cation to the methanesulfonate anion, confirming the chemical identity and purity of the compound. googleapis.com

Coordination Chemistry and Structural Elucidation of Copper Methane Sulfonate Complexes

Complex Formation and Ligand Interactions in Copper Methane (B114726) Sulfonate Systems

The behavior of copper(II) ions in the presence of methanesulfonate (B1217627) anions and other ligands gives rise to a rich and varied coordination chemistry. The interactions are governed by the nature of the ligands, the solvent environment, and the electronic properties of the copper center.

The methanesulfonate anion (CH₃SO₃⁻) is generally considered a weakly coordinating anion. kyoto-u.ac.jp In dilute aqueous solutions, it is presumed to exist in the second coordination sphere, meaning the copper(II) ion's first coordination sphere is occupied solely by water molecules, with no direct bond between the copper and the anion. kyoto-u.ac.jp However, direct copper–methanesulfonate bonding can occur, particularly in more concentrated solutions and, most definitively, in the solid state. kyoto-u.ac.jp Crystal structures of hydrated metal methanesulfonate salts confirm that the anion can directly coordinate to the metal center. kyoto-u.ac.jpswst.org For instance, in the solid state, it is common to find the methanesulfonate anion acting as a ligand, directly participating in the copper(II) coordination polyhedron. swst.org

The methanesulfonate group, both as a simple anion and when incorporated into more complex polydentate ligands, exhibits versatile coordination behavior.

Monodentate Coordination: In its simplest role, the methanesulfonate anion coordinates to a metal center through one of its oxygen atoms. In the crystal structure of iron(II) methanesulfonate tetrahydrate, which is isostructural with the copper(II) analogue, the sulfonate groups are in the apical positions of an octahedrally coordinated metal center, acting as monodentate ligands. swst.org Similarly, in a manganese(II) methanesulfonate hydrate (B1144303), each sulfonate group is involved in the monodentate coordination of two different manganese cations. swst.org

N,N,N- and N,N,O- Coordination in Scorpionate Complexes: The versatility of the methanesulfonate moiety is best illustrated in "scorpionate" ligands, such as tris(pyrazolyl)methanesulfonate (Tpms) and its derivatives. These tripodal ligands can adapt their coordination to suit the steric and electronic requirements of the other ligands attached to the copper center. tuwien.at

N,N,N-Coordination: In several copper(II) complexes, the Tpms-based ligand coordinates in a tridentate fashion through three nitrogen atoms from its pyrazolyl rings. inorgchemres.orgacs.org This mode is observed in the complex Cu{CH₃SO₂OCH₂C(pz)₃}₂₂, where the ligand enforces a full-sandwich structure with the copper ion coordinated to six nitrogen atoms from two scorpionate ligands. acs.org

N,N,O-Chelating Mode: Alternatively, the ligand can coordinate through two nitrogen atoms and one oxygen atom from the sulfonate group. tuwien.atnsf.gov This N,N,O chelating mode is observed in copper(I) complexes like [Cu(Tpmsᵖʰ)(MeCN)] and [Cu(Tpmsᵖʰ)(HMT)], where the sulfonate moiety is directly involved in binding the metal. tuwien.atmdpi.com In the copper(II) complex [Cu(κ-NN′O-Tpms)₂], the metal center has a distorted N₄O₂ octahedral geometry, with two Tpms ligands each coordinating in an N,N,O fashion. nsf.gov The tendency to adopt an N,N,N or N,N,O mode can be influenced by the co-ligand; phosphine (B1218219) co-ligands tend to favor the N,N,N mode, while N-donor co-ligands often result in the N,N,O mode. tuwien.atmdpi.com

Table 1: Coordination Modes of Methanesulfonate-Based Ligands in Copper Complexes

| Coordination Mode | Ligand Type | Example Complex | Description | Citation(s) |

|---|---|---|---|---|

| Monodentate | Simple Anion | Isostructural Fe(CH₃SO₃)₂·4H₂O | The methanesulfonate anion binds to the Cu(II) center through a single oxygen atom. | swst.org |

| N,N,N-Tridentate | Scorpionate | Cu{CH₃SO₂OCH₂C(pz)₃}₂₂ | The ligand binds through three nitrogen atoms of the pyrazolyl groups, leaving the sulfonate group uncoordinated. | acs.org |

| N,N,O-Tridentate | Scorpionate | [Cu(κ-NN′O-Tpms)₂] | The ligand binds through two pyrazolyl nitrogen atoms and one oxygen atom from the sulfonate group. | nsf.gov |

Solvatochromism is a phenomenon where the color of a solution changes with the polarity of the solvent, which can be quantified by shifts in the absorption maxima (λmax) in UV-Vis spectra. nsf.gov For transition metal complexes like those of copper(II), this effect arises from interactions between solvent molecules and the complex, which can alter the energy of the d-d electronic transitions. nsf.gov

The investigation of solvatochromic effects in copper methane sulfonate systems involves dissolving the complex in a series of solvents with varying polarities and donor strengths. nsf.gov The UV-Vis spectrum is recorded for each solution, focusing on the broad, low-energy band in the visible or near-IR region, which corresponds to the d-d transition of the d⁹ Cu(II) ion. nsf.gov A shift in the λmax of this band indicates a solvatochromic effect. nsf.gov

Positive Solvatochromism (Bathochromic/Red Shift): The absorption energy decreases (λmax shifts to a longer wavelength) as solvent polarity or donor ability increases. This is seen in many copper(II) complexes where solvent molecules can coordinate to the metal center, altering the ligand field. nsf.gov

Negative Solvatochromism (Hypsochromic/Blue Shift): The absorption energy increases (λmax shifts to a shorter wavelength) as solvent polarity increases.

The magnitude of the shift often correlates with empirical solvent parameters, such as the Gutmann donor number (DN), which quantifies the solvent's ability to donate an electron pair. kyoto-u.ac.jpnsf.gov A strong correlation between the d-d transition energy and the solvent DN suggests that the primary interaction is the coordination of solvent molecules to the copper(II) center. nsf.gov While specific studies on simple copper methanesulfonate are not prevalent, the methodology is well-established for analogous copper(II) complexes, where d-d band shifts from ~560 nm to 650 nm have been observed across different solvents. nsf.gov

Comparing copper(II) methanesulfonate (Cu(CH₃SO₃)₂) with its fluorinated analogue, copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂ or copper triflate), reveals significant differences in their properties and coordination behavior, primarily stemming from the electronic effects of the anion.

The trifluoromethanesulfonate (triflate) anion's three fluorine atoms are strongly electron-withdrawing, which makes it a very poor nucleophile and an excellent leaving group. This property enhances the Lewis acidity of the associated Cu(II) center in copper triflate compared to copper methanesulfonate. Consequently, Cu(OTf)₂ is often a more effective catalyst for Lewis acid-promoted reactions like Friedel-Crafts acylations.

Furthermore, the stability of the compounds differs. Copper methanesulfonate is noted for its stability in aqueous solutions, whereas copper triflate is more moisture-sensitive and hygroscopic, often requiring anhydrous conditions for reactions. The thermal stability also varies; thermogravimetric analysis shows that copper(II) triflate and copper methanesulfonate exhibit different dehydration and decomposition profiles. The unique reactivity of copper triflate is highlighted by the fact that it can rarely be replaced by other copper salts, including methanesulfonate, to achieve the same catalytic results, underscoring the distinct influence of the triflate anion on the copper center's coordination and activity.

Structural Characterization of this compound and Its Derivatives

The definitive determination of the three-dimensional arrangement of atoms, bond lengths, and bond angles in crystalline this compound compounds is achieved through single-crystal X-ray diffraction.

Single-crystal X-ray diffraction (SCXRD) is the "gold standard" for chemical characterization, providing an unambiguous model of the molecular structure in the solid state. This technique has been instrumental in elucidating the structures of numerous this compound derivatives, revealing precise details about the coordination geometry around the copper(II) ion and the role of the methanesulfonate ligand. inorgchemres.orgnsf.gov

For example, SCXRD analysis of [Cu(κ-NN′O-Tpms)₂] showed that the complex crystallizes in the orthorhombic space group Pbca. nsf.gov The copper ion is in a slightly distorted octahedral geometry (N₄O₂), with the equatorial positions occupied by four nitrogen atoms from the two scorpionate ligands and the axial positions occupied by two oxygen atoms from the respective sulfonate groups. nsf.gov The axial Cu–O bonds [2.3480(16) Å] are significantly longer than the equatorial Cu–N bonds [1.9829(16) and 1.9898(16) Å], a classic example of Jahn-Teller distortion common in octahedral Cu(II) complexes. nsf.gov

In the dinuclear complex [CuCl₂{CH₃SO₂OCH₂C(pz)₃}]₂, the scorpionate ligand acts as a bidentate species, a structural detail only confirmable by SCXRD. inorgchemres.org In another case, the structure of {Cu(C₁₃H₁₂N₅S)₂₂·4H₂O}n revealed a 2D net-like coordination polymer where the methanesulfonate anions are not directly coordinated to the copper but are located between the layers, participating in hydrogen bonding that extends the structure into three dimensions. These examples underscore the power of SCXRD to reveal the diverse structural roles of the methanesulfonate moiety, from a directly coordinating ligand to a charge-balancing counter-anion involved in supramolecular assembly. inorgchemres.org

Table 2: Selected Crystallographic Data for this compound Derivative Complexes

| Complex | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Citation(s) |

|---|

| [Cu(κ-NN′O-Tpms)₂] | Distorted Octahedral (N₄O₂) | Cu–N: 1.9829(16), 1.9898(16) Cu–O: 2.3480(16) | N-Cu-N (cis): ~90 O-Cu-O: 180 | nsf.gov | | [Cu(Tpmsᵖʰ)(MeCN)] | N/A (Cu(I) complex) | Cu–N(pz): 2.059(4), 2.091(4) Cu-O: 2.204(3) Cu-N(MeCN): 1.961(4) | N(pz)-Cu-N(pz): 89.2(1) N(pz)-Cu-O: 80.4(1), 81.6(1) | mdpi.com | | [Cu(quin)₂(pipe)] | Distorted Square Pyramidal (N₃O₂) | Cu-N(quin): 2.000(2), 2.222(2) Cu-N(pipe): 2.045(2) Cu-O: 1.954(2), 1.970(2) | O-Cu-N(basal): 164.65(8) N(apical)-Cu-O(basal): 95.82(7) | |

Spectroscopic Probes for Structural Information

Spectroscopic techniques are indispensable for elucidating the structural and electronic properties of this compound complexes, often complementing crystallographic data.

Vibrational spectroscopy provides a direct probe of the bonding within the methanesulfonate ligand and the interactions within the crystal lattice. A combination of Infrared (IR), Raman, and Inelastic Neutron Scattering (INS) spectroscopy has been used to study metal methanesulfonates. nih.govroyalsocietypublishing.orgnih.gov

A key finding is that IR spectroscopy can clearly distinguish between ionic (uncoordinated) and coordinated methanesulfonate ions. nih.govnih.govwikimedia.org This distinction is primarily observed in the asymmetric S-O stretching modes of the SO₃ group, which split upon coordination to the metal center. nih.govnih.gov For instance, in copper(II) methanesulfonate tetrahydrate, where the methanesulfonate is monodentate, the symmetric SO₃ stretching mode appears around 1044 cm⁻¹, while the asymmetric mode is split into two bands at approximately 1140 cm⁻¹ and 1216 cm⁻¹. royalsocietypublishing.org In contrast, the uncoordinated methanesulfonate in caesium methanesulfonate shows a symmetric stretch at 1034 cm⁻¹ and a single asymmetric stretch at 1177 cm⁻¹. royalsocietypublishing.org

The transition energies of the methyl group (C–H stretches, deformations, and torsion) are largely independent of the coordination mode of the methanesulfonate ion. nih.govresearchgate.net INS is particularly effective for observing the methyl torsion mode due to the large amplitude of hydrogen motion, which is very weak or silent in IR and Raman spectra. nih.gov These spectroscopic methods are also sensitive to hydrogen bonding; in studies of methanesulfonic acid, shifts in the O-H stretch and S-O-H bending modes clearly indicate changes in hydrogen bond strength between liquid and solid states. royalsocietypublishing.org

| Compound | Coordination Mode | Symmetric SO₃ Stretch (cm⁻¹) | Asymmetric SO₃ Stretch (cm⁻¹) | Reference |

|---|---|---|---|---|

| Cu(H₂O)₄(CH₃SO₃)₂ | Monodentate | 1044 | 1140, 1216 | royalsocietypublishing.org |

| Cs(CH₃SO₃) | Ionic | 1034 | 1177 | royalsocietypublishing.org |

| Ag(CH₃SO₃) | Bidentate | 1018 | 1117 | royalsocietypublishing.org |

High-resolution NMR spectroscopy is a powerful tool for structural characterization in solution. However, its application to copper(II) complexes is often limited because the Cu(II) ion is paramagnetic, which leads to significant broadening of NMR signals. Consequently, NMR is primarily applied to the study of diamagnetic copper(I) complexes or to the characterization of the organic ligands before they are coordinated to a paramagnetic center. huji.ac.il

In the field of copper methanesulfonate chemistry, NMR is extensively used to characterize complex "scorpionate" ligands derived from methanesulfonate, and their subsequent copper(I) complexes. acs.orgnih.gov For example, the synthesis and coordination behavior of a sterically hindered tris(3-phenylpyrazolyl)methanesulfonate (Tpmsᴾʰ)⁻ ligand and its Cu(I) complexes have been investigated using a suite of NMR techniques including ¹H, ³¹P, ¹³C, COSY, and HMQC-NMR. acs.orgnih.gov These studies allow for the unambiguous assignment of signals and provide crucial information on the ligand's coordination mode. It was shown that in the presence of a phosphine ligand, the Tpmsᴾʰ⁻ ligand coordinates in a typical N,N,N fashion, whereas with N-donor ligands like acetonitrile, it binds in an N,N,O mode, involving an oxygen from the sulfonate group. acs.orgnih.gov

Solid-state NMR (ssNMR) is an emerging technique for probing quadrupolar nuclei like ⁶³/⁶⁵Cu. rsc.org It is a direct probe of the Cu(I) metal center and can provide rich data on the local geometry and bonding, with observed quadrupolar coupling constants being highly sensitive to the coordination number and geometry. rsc.org

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying transition metal complexes. For copper(II) complexes, the position and intensity of absorption bands in the visible region are characteristic of the d-d electronic transitions of the Cu(II) ion, which are sensitive to the geometry and nature of the coordinating ligands. nih.gov

The coordination environment of copper(II) significantly influences its UV-Vis spectrum. Six-coordinate copper(II) complexes, such as the hexaaqua copper(II) ion, typically exhibit a broad, asymmetric absorption band in the 600–800 nm range, indicative of a distorted octahedral geometry due to the Jahn-Teller effect. researchgate.net The specific absorption maximum (λ_max) and molar absorptivity (ε) can provide insights into the ligand field strength and the degree of structural distortion.

In studies of various copper(II) complexes, including those with methanesulfonate as a counter-ion, UV-Vis spectroscopy is a standard characterization tool. researchgate.net For example, the electronic spectra of copper(II) complexes with Schiff base ligands in DMSO solution exhibit characteristic absorption bands that correspond to square-pyramidal or distorted octahedral geometries. researchgate.net Changes in the solvent can also lead to shifts in the absorption bands (solvatochromism), providing further information about the interaction between the complex and the solvent molecules.

Theoretical Modeling of this compound Structures

Theoretical modeling serves as a powerful tool to complement experimental data, providing in-depth insights into the atomic-level characteristics of copper methanesulfonate complexes. Computational methods are instrumental in elucidating electronic structures, vibrational properties, coordination environments, and dynamic behavior in solution.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Modes

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, making it highly suitable for analyzing copper methanesulfonate. scispace.comresearchgate.net Periodic DFT calculations, in particular, have been successfully employed to support and interpret experimental spectroscopic data for metal methanesulfonates, including copper complexes. wikimedia.orgroyalsocietypublishing.org

Research combining vibrational spectroscopy (infrared, Raman, and inelastic neutron scattering) with periodic DFT calculations has provided comprehensive assignments for the vibrational modes of copper methanesulfonate. researchgate.net In copper(II) methanesulfonate tetrahydrate, the copper ion is coordinated by four water molecules in a plane, with oxygen atoms from two methanesulfonate ions occupying the apical positions, resulting in a monodentate coordination of the methanesulfonate ligand. researchgate.netroyalsocietypublishing.org DFT calculations help to assign the observed spectral bands to specific atomic motions, such as C-H and S-O stretches, and various bending and rocking modes. royalsocietypublishing.org

A key finding from these studies is that while the vibrational modes associated with the methyl group (C–H stretches, bends, and rocks) are largely independent of how the methanesulfonate ion coordinates to the metal, the S–O stretching modes are sensitive to this coordination. royalsocietypublishing.orgresearchgate.net Specifically, infrared spectra show a clear splitting of the asymmetric S–O stretch when the methanesulfonate ion is coordinated to the copper ion, compared to its ionic, uncoordinated state. wikimedia.orgroyalsocietypublishing.org DFT calculations can accurately predict these shifts and splittings, confirming the coordination mode. royalsocietypublishing.orgresearchgate.net For example, in copper methanesulfonate tetrahydrate, the SO₃ symmetric and asymmetric stretching modes are observed around 1044 cm⁻¹ and a split peak at 1140 + 1216 cm⁻¹, respectively. royalsocietypublishing.org

Table 1: Comparison of Experimental and DFT Calculated Vibrational Modes for Metal Methanesulfonates (cm⁻¹) This table presents representative data from studies on methanesulfonate salts to illustrate the application of DFT. Values for copper methanesulfonate are highlighted.

| Vibrational Mode | Assignment | Experimental (Cu(CH₃SO₃)₂·4H₂O) royalsocietypublishing.org | General Calculated Range (DFT) royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.org |

|---|---|---|---|

| ν(C-H) | C-H Stretch | ~2900-3000 | ~2900-3050 |

| δ(H-C-H) | H-C-H Bend | ~1400-1450 | ~1400-1450 |

| νₐₛ(S-O) | Asymmetric S-O Stretch | 1140, 1216 | ~1150-1250 (split in coordinated) |

| νₛ(S-O) | Symmetric S-O Stretch | 1044 | ~1040-1060 |

| ν(C-S) | C-S Stretch | ~780 | ~770-790 |

| δ(SO₃) | SO₃ Bend/Rock | ~500-600 | ~500-600 |

Computational Studies on Coordination Flexibility and Ligand Binding Energetics

Computational chemistry provides critical insights into the coordination flexibility and the energetics of ligand binding in copper complexes. researchgate.net The copper(II) ion, with its d⁹ electron configuration, is subject to Jahn-Teller distortions, leading to a preference for geometries like square planar or axially distorted octahedral, which influences its coordination. nih.gov The methanesulfonate ligand can act as a monodentate or bidentate ligand, and computational studies can model the energetic landscape of these different coordination modes. researchgate.netmdpi.com

The binding strength between the copper ion and the methanesulfonate ligand can be quantified through computational methods by calculating binding energies and enthalpies. researchgate.net These calculations typically involve simulating the exchange of a ligand, such as a water molecule in a hydrated copper ion complex, with a methanesulfonate ion. researchgate.net Energy Decomposition Analysis (EDA) can further dissect the interaction energy into components such as electrostatic, orbital, and dispersion forces, revealing the nature of the Cu-O bond. researchgate.net Such analyses indicate that both ionic (electrostatic) and covalent contributions are significant in metal-ligand bonding. researchgate.net

Studies on various copper complexes with different ligands show that the coordination environment is flexible. nih.gov For instance, simulations of the copper-transporting protein Atox1 reveal that the Cu(I) ion can switch between different coordination states, and this flexibility is crucial for its biological function. nih.gov While specific studies on the ligand binding energetics of simple copper methanesulfonate are not widely published, the established computational methodologies are directly applicable. rsc.org These methods would allow for the systematic investigation of how factors like solvent and the presence of other ligands influence the coordination number and geometry of the copper center, thereby detailing the complex's coordination flexibility. nih.govuef.fi

Molecular Dynamics Simulations of this compound in Solution

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com This method is particularly valuable for understanding the behavior of copper methanesulfonate in a solution, providing a dynamic picture of solute-solvent interactions, ion pairing, and structural stability. acs.org MD simulations can model systems containing tens of thousands of atoms at the nanosecond level, capturing complex processes that occur in solution. researchgate.net

Recent MD simulations have investigated the stability of cubic copper nanoclusters in different solvent environments, including water and an ionic liquid solution of 1-butyl-1,1,1-trimethyl ammonium (B1175870) methane sulfonate. nih.govrsc.org These studies found that the methanesulfonate-based ionic liquid was effective at preserving the cubic shape of the copper nanoclusters, highlighting the significant interaction between the copper surface and the methanesulfonate ions in an aqueous environment. nih.govrsc.org Strikingly, even in the absence of the ionic liquid, small cubic copper nanoclusters showed significant stability in water, a trait not observed for gold or silver nanoclusters. nih.gov

MD simulations using reactive force fields (ReaxFF) have also been employed to study the chemical and mechanical processes at the interface between copper surfaces and aqueous solutions, for example, in chemical-mechanical polishing (CMP). researchgate.net These simulations can model the formation and breaking of chemical bonds, providing atomic-level insights into oxidation and dissolution processes at a copper surface in the presence of water and other chemical agents. researchgate.net This approach could be adapted to model the dissolution of solid copper methanesulfonate and the subsequent hydration and diffusion of the Cu²⁺(aq) and CH₃SO₃⁻(aq) ions, offering a detailed view of its behavior in solution.

Electrochemical Behavior and Electrodeposition Mechanisms of Copper Methane Sulfonate

Fundamental Electrochemical Studies of Copper Methane (B114726) Sulfonate Electrolytes

The electrical conductivity of copper methane sulfonate electrolytes is a key parameter influencing the efficiency of the electrodeposition process. It is significantly affected by the concentrations of both the copper salt and the free methanesulfonic acid (MSA). Research has established the dependencies of the electrolyte's electrical conductivity on these components. researchgate.netdnu.dp.ua

| This compound (M) | Methanesulfonic Acid (M) | Relative Conductivity | Reference |

|---|---|---|---|

| 0.6 | 0.6 | High | researchgate.netdnu.dp.uaresearchgate.net |

A significant characteristic of copper electrodeposition from methanesulfonate electrolytes is the notably lower overpotential compared to traditional sulfate-based electrolytes. researchgate.netresearchgate.netresearchgate.netucc.ie Overpotential, the difference between the actual deposition potential and the equilibrium potential, represents an energy barrier that must be overcome for the deposition process to occur. A lower overpotential indicates that the deposition process is more energetically favorable.

This reduction in overpotential in methanesulfonate baths suggests faster kinetics for the copper reduction reaction. researchgate.net The lower energy requirement for deposition can lead to several advantages, including potentially higher deposition rates and improved energy efficiency of the plating process. The finer crystallites often observed in copper coatings from methanesulfonate electrolytes can also be partly attributed to these favorable kinetics. researchgate.net

Methanesulfonic acid (MSA) exhibits high electrochemical stability, which is a crucial property for an electrolyte. rsc.org It is resistant to both strong oxidizing and reducing agents. rsc.org This stability is complemented by a wide electrochemical window, which defines the potential range within which the electrolyte remains stable without undergoing decomposition.

On a platinum working electrode, methanesulfonic acid has an electrochemical window that extends from approximately -2 V to +2 V versus the standard hydrogen electrode (SHE). rsc.org This broad potential range makes MSA a versatile solvent for a variety of electrochemical applications, as it can accommodate the deposition of metals with different redox potentials without the risk of electrolyte breakdown. rsc.org

Mechanisms of Copper Electrodeposition from Methanesulfonate Baths

The initial stages of copper electrodeposition on a substrate involve nucleation and the subsequent growth of these nuclei. The Scharifker–Hills model is a widely used theoretical framework to analyze experimental chronoamperometry data (current-time transients) to determine the nucleation mechanism. researchgate.netmdpi.com This model helps to distinguish between two primary modes of nucleation: instantaneous nucleation, where all nuclei form at the beginning of the process, and progressive nucleation, where nuclei continue to form over time. researchgate.net

Studies on copper electrodeposition from methanesulfonate baths have indicated that the nucleation rate is higher compared to sulfate (B86663) baths. ucc.ie While specific studies applying the Scharifker-Hills model to copper deposition from MSA are not extensively detailed in the provided search results, related research on tin electrodeposition in MSA shows a tendency towards three-dimensional instantaneous nucleation as the applied potential increases. mdpi.com This suggests that at higher overpotentials, the formation of new copper nuclei is rapid and occurs at the initial moments of the deposition process. The introduction of additives like gelatin can further modify the nucleation process, often interfering with instantaneous nucleation and leading to the formation of smaller grains. electrochemsci.org

The diffusion coefficient of copper ions in a methanesulfonate bath has been measured to be 6.82 x 10⁻⁶ cm²/s. researchgate.netucc.ie This value is a key parameter in models that describe the mass transport within the electrolyte. In applications involving the filling of microstructures, such as through-silicon vias (TSVs), the electrochemical process at the bottom of the feature is often diffusion-controlled. colab.ws This means that the rate of deposition is limited by how quickly copper ions can be transported through the electrolyte to the bottom of the via. colab.ws Therefore, understanding and controlling mass transfer is essential for achieving uniform and void-free copper deposits in such applications.

Impact of Current Density on Deposition Rate and Morphology

The current density applied during the electrodeposition of copper from a methane sulfonate bath is a critical parameter that directly influences both the rate of deposition and the final morphology of the copper coating. In quiescent (unstirred) electrolytes, high-quality, smooth deposits are typically obtained at lower current densities, generally below 3 A/dm². dnu.dp.ua As the current density increases, the crystallite size of the copper deposit tends to decrease. dnu.dp.ua

Higher current densities enhance the copper nucleation process due to an increased polarization effect, which can promote the formation of denser films with a more uniform grain distribution. nycu.edu.tw However, exceeding an optimal current density can lead to detrimental effects. If the current is too high, the depletion of cupric ions near the cathode surface becomes severe, making it difficult for ions to be replenished from the bulk solution. nycu.edu.tw This can cause the deposit's morphology to become spongy or dendritic. nycu.edu.tw For instance, in an unstirred methanesulfonate electrolyte, distinct morphological changes are observed as current density is increased from 1 A/dm² to 7 A/dm². researchgate.net In specialized applications like Through-Silicon Via (TSV) filling, excessively high current density can lead to a "pinch-off" phenomenon, where the top of the via closes before it is completely filled. researchgate.net

The relationship between current density and deposit characteristics is not always linear. Studies on similar electroplating systems have shown that grain size may decrease up to a critical current density, after which it begins to increase again. researchgate.net At very high densities, the morphology can become irregular and porous, partly due to increased hydrogen evolution. researchgate.net The crystallographic texture is also affected; the intensity of the preferred Cu(111) orientation often increases with current density up to a certain point before decreasing as plating conditions become more extreme. nycu.edu.tw

| Parameter | Low Current Density (e.g., <3 A/dm²) | High Current Density (e.g., >5 A/dm²) | Source(s) |

|---|---|---|---|

| Morphology (Unstirred) | Smooth, fine-grained | Spongy, dendritic, irregular, porous | dnu.dp.uanycu.edu.twresearchgate.net |

| Crystallite Size | Larger | Smaller (up to a critical point) | dnu.dp.uaresearchgate.net |

| Deposition Quality | High-quality | Lower quality, potential for defects | dnu.dp.uanycu.edu.tw |

| Application Range (Stirred) | Smooth, fine-grained deposits can be obtained from 1 to 7 A/dm² | dnu.dp.ua |

Influence of Additives and Modifiers on Electrodeposited Copper

Effects of Organic Additives on Deposit Characteristics

Organic additives are crucial in tailoring the characteristics of copper deposits from methane sulfonate baths. These additives, typically classified as suppressors, accelerators, and levelers, modify the kinetics of the electrodeposition process to achieve desired properties like brightness, smoothness, and fine-grained structures. nih.govmdpi.com

Gelatin and Polyethylene (B3416737) Glycol (PEG): In copper methanesulfonate baths, both Gelatin and PEG have been studied for their ability to produce bright deposits. researchgate.net Research indicates that gelatin is particularly effective at creating a fine-grained structure compared to PEG. researchgate.net An optimized bath formulation for bright deposits includes 25 g/l of copper (as this compound), 30 ml/l of free methane sulfonic acid, 50 ppm of chloride ion, and 32 ppm of Gelatin, operated at a current density of 2-4 A/dm². researchgate.net PEG, often in conjunction with chloride ions, acts as a suppressor by forming a surface polymer film that regulates the deposition rate. nih.govelectrochem.org

Thiourea (B124793) and its Derivatives: Thiourea (TU) and its derivatives, such as Allyl Thiourea (ATU), are widely used as brightening and leveling agents. mdpi.comresearchgate.net Both TU and ATU exhibit a suppression effect on copper deposition in methanesulfonic acid baths. researchgate.net Thiourea, in particular, is used in decorative plating to produce homogeneous and bright films, with an optimal concentration found to be around 60 ppm in certain formulations. mdpi.com However, an excess of thiourea can be detrimental, leading to parasitic adsorption on the substrate that hinders the formation of copper nuclei and causes discontinuities in the final film. mdpi.com

Other Sulfonate-Containing Organics: Organics containing sulfonate groups are generally employed as brighteners. mdpi.com They function by selectively adsorbing onto specific crystal faces of the growing deposit, which hinders unidirectional crystal growth and prevents the formation of undesirable cone or block-like structures. mdpi.com This adsorption helps to level the surface by reducing peak heights and filling in valleys, thereby improving the physical properties of the coating. mdpi.com

Modulation of Crystallite Size and Orientation

Additives and plating conditions significantly modulate the crystallite size and preferred crystal orientation of the copper deposit. Copper coatings obtained from methanesulfonate electrolytes generally exhibit finer crystallites compared to those from traditional sulfate electrolytes. researchgate.net

The presence of organic additives almost universally leads to finer grain morphologies. nih.govresearchgate.netnih.gov For example, gelatin has been shown to produce a very fine-grained structure in this compound baths. researchgate.net Polyethylene glycol (PEG) also refines the grain size by increasing the cathodic polarization and improving the nucleation rate. rsc.org

The crystallographic orientation, or texture, of the deposit is also heavily influenced by the bath chemistry. While the methanesulfonate bath itself has a strong influence on crystal orientation, additives can further modify it. researchgate.net The addition of sulfonate-containing compounds can alter the texture coefficients (TC) of the (111), (200), and (220) crystal planes. mdpi.com In some cases, increasing the concentration of organic additives has been observed to decrease the prominence of the (111) texture. nih.gov Conversely, certain concentrations of PEG have been found to promote a high (220) crystal plane orientation. rsc.org The current density also plays a role, with deposit crystallite sizes generally decreasing as current density increases. dnu.dp.ua

| Additive | TC(111) % | TC(200) % | TC(220) % | Source(s) |

|---|---|---|---|---|

| None | 35.00 | 27.16 | 37.83 | mdpi.com |

| MPS | Slightly Increased | Slightly Increased | - | mdpi.com |

Control of Internal Stress and Microhardness of Copper Coatings

The mechanical properties of copper coatings, such as internal stress and microhardness, are closely linked to the microstructure, which is controlled by deposition parameters. A common observation is that as the crystallite size of the deposit decreases, both the internal stress and the microhardness of the coating tend to increase. dnu.dp.ua

In unstirred methanesulfonate electrolytes, the microhardness of the copper coating shows a slight increase as the current density rises. researchgate.net This corresponds with the grain refinement that occurs at higher current densities. Organic additives also play a significant role. The ratio of different additives, such as a leveler to an accelerator, can have a direct correlation with the residual stresses within the copper deposit. nih.gov

Internal stress is a critical factor, especially for obtaining thick layers of copper, as high stress can lead to cracking or delamination. dnu.dp.ua The electroplating process itself can induce internal stresses that may change over time as the deposit undergoes self-annealing at room temperature. google.com Fortunately, process parameters can be adjusted to mitigate this.

Impact of Stirring and Hydrodynamic Modes on Deposit Morphology and Quality

Hydrodynamic conditions, such as stirring the electrolyte, have a profound impact on the quality and properties of the copper deposit. Stirring expands the range of applicable current densities for obtaining high-quality coatings. dnu.dp.ua While quiescent baths are limited to below 3 A/dm², smooth, fine-grained deposits can be achieved in a stirred methanesulfonate electrolyte at current densities ranging from 1 to 7 A/dm². dnu.dp.ua

Stirring also mitigates the effect of current density on the coating's structural parameters. dnu.dp.ua More importantly, agitation can significantly reduce the internal stress of the copper coatings. dnu.dp.ua This reduction in stress is a crucial factor for applications requiring thick, adherent layers of copper. dnu.dp.ua Furthermore, strong convection helps to ensure a more uniform distribution of organic additives across the cathode surface, preventing localized depletion and contributing to a flatter, more uniform deposit. mdpi.com

Advanced Applications in Electrochemical Plating

The unique properties of this compound electrolytes make them highly suitable for advanced applications in the electronics industry, particularly for the metallization of high-aspect-ratio features.

Semiconductor Metallization: Alkanesulfonate-based electrolytes are ideal for depositing copper into sub-micron trenches and vias on semiconductor chips. google.com A key advantage is their ability to operate effectively at lower concentrations of free acid compared to traditional sulfate baths. This minimizes the corrosion and degradation of the sensitive copper "seed layers" that are pre-deposited on the chip surface to initiate plating. google.com

Through-Silicon Vias (TSVs): this compound is used for plating TSVs, which are critical vertical interconnects in 3D integrated circuits and advanced packaging. semanticscholar.orgresearchgate.net The electrolyte, often used with a single suppressor additive, allows for the complete, void-free filling of these high-aspect-ratio structures. semanticscholar.org

Printed Circuit Boards (PCBs): The technology is applied for the electrochemical copper plating of holes and microvias in PCBs, ensuring reliable electrical connections between different layers of the board. ijcsi.proijcsi.pro

Decorative Plating: Beyond electronics, methanesulfonic acid-based copper baths are being developed for decorative applications in industries like fashion accessories. They serve as a safer, more environmentally benign alternative to traditional, highly toxic alkaline cyanide baths. mdpi.com

Development of Eco-friendly Electroless Copper Deposition Baths

The development of environmentally benign electroless copper deposition baths is a critical area of research, driven by the need to eliminate hazardous chemicals like formaldehyde (B43269), a common reducing agent with significant environmental and health concerns. ijirse.in this compound is playing a key role in these next-generation formulations due to its high solubility, which allows for more concentrated and stable baths. ijirse.incecri.res.in

A significant advancement in this area is the substitution of formaldehyde with less hazardous reducing agents such as glyoxylic acid. ijirse.innmfrc.org Research has demonstrated the successful formulation of formaldehyde-free electroless copper baths using this compound as the copper source, EDTA as a chelating agent, and glyoxylic acid as the reducing agent. ijirse.in These baths, typically operating at a high pH (around 13), have shown promising results, producing deposits with a more refined grain size compared to those from formaldehyde-based baths. ijirse.in The high solubility of this compound also means that smaller replenishment volumes are needed, which helps maintain a constant operating temperature and reduces waste. ijirse.in

In addition to replacing formaldehyde, research has also focused on using other eco-friendly complexing agents and stabilizers. One study explored a bath containing glycerol (B35011) as a complexing agent and dimethylamineborane (DMAB) as the reducing agent. indianchemicalsociety.com The addition of stabilizers like tolyltriazole (B104456) (TTA) was found to enhance the deposition process, resulting in bright, honeycomb-shaped copper deposits with favorable physical and electrochemical properties. indianchemicalsociety.com The use of this compound in these baths contributes to the formation of deposits with a preferred (200) crystal orientation. cecri.res.inindianchemicalsociety.com

A comparison of a novel formaldehyde-free bath using this compound and glyoxylic acid with a conventional formaldehyde bath is presented below:

| Feature | This compound with Glyoxylic Acid | Conventional Bath with Formaldehyde |

| Reducing Agent | Glyoxylic Acid ijirse.in | Formaldehyde ijirse.in |

| Copper Source | This compound ijirse.in | Copper Sulfate cecri.res.in |

| Deposit Quality | More refined grain size, smooth, less nodular ijirse.in | Larger grain size ijirse.in |

| Deposition Rate | ~3.3 µm/h (with formaldehyde) cecri.res.in | ~1.5 µm/h cecri.res.in |

| Environmental Impact | Reduced; formaldehyde-free ijirse.in | Higher; contains carcinogenic formaldehyde ijirse.in |

| Bath Stability | Good at room temperature ijirse.in | Can be unstable cecri.res.in |

Utilization in ULSI and MEMS Applications

This compound electrolytes are increasingly being utilized in the fabrication of interconnects for Ultra-Large Scale Integration (ULSI) and in the manufacturing of Micro-Electro-Mechanical Systems (MEMS). researchgate.netresearchgate.net The primary advantages of this compound in these applications stem from its favorable electrochemical properties compared to traditional sulfuric acid-based baths. researchgate.net

One of the key benefits is the significantly smaller overpotential required for copper deposition in a methanesulfonic acid (MSA) bath. researchgate.net This lower overpotential, combined with a higher nucleation rate, allows for more efficient and rapid deposition of copper. researchgate.net The diffusion coefficient for copper deposition from an MSA bath has been measured at 6.82x10⁻⁶ cm²/s. researchgate.net

The resulting copper deposits from methane sulfonate baths exhibit properties that are highly desirable for ULSI and MEMS applications. The electroplated copper interconnects have shown low electrical resistance, in the range of 8–10 mΩ, with a corresponding electrical resistivity of 2.4 µΩ cm. researchgate.net Such low resistivity is crucial for minimizing electrical loss and enabling the interconnects to carry larger currents, a critical requirement for next-generation packaging. researchgate.net

Furthermore, the microstructure of the deposited copper can be controlled to achieve desired characteristics. For instance, X-ray diffraction studies have revealed the presence of a (220) texture along the length of electroplated copper pillars, and transmission electron microscopy has shown the presence of nanoscale copper twins. researchgate.net These microstructural features can influence the mechanical and electrical properties of the interconnects. The use of this compound baths has also been shown to be compatible with photoresists, with no void formation observed in the deposited copper. researchgate.net

Through Silicon Via (TSV) Metallization with this compound

Through Silicon Via (TSV) technology is a cornerstone of 3D integrated circuits, enabling vertical interconnection between stacked silicon wafers. The complete and void-free filling of these high-aspect-ratio vias with a conductive material, typically copper, is a critical and challenging process. This compound electrolytes offer significant advantages for TSV metallization. researchgate.netsemanticscholar.org

A major advantage of using this compound is the ability to achieve higher concentrations of copper ions in the electrolyte compared to copper sulfate solutions. This higher copper ion concentration can lead to a significant increase in the via filling speed, which is crucial for high-throughput manufacturing. researchgate.net

The successful filling of TSVs relies on a complex interplay of organic additives in the plating bath, including suppressors, accelerators, and levelers. Research has shown that additives in a methane sulfonic acid (MSA) electrolyte behave similarly to those in a sulfuric acid electrolyte, enabling the achievement of complete, void-free filling of TSVs. researchgate.netresearchgate.net For instance, a combination of a poloxamine suppressor and chloride has been successfully used in an acidic cupric methane sulfonate electrolyte to achieve bottom-up filling. researchgate.netsemanticscholar.org Compared to the conventional suppressor polyethylene glycol (PEG), poloxamine exhibits a larger time constant and a smaller diffusion constant. semanticscholar.org The interaction of these additives selectively inhibits copper deposition on the via opening and sidewalls while promoting it at the bottom of the via, leading to the desired bottom-up filling mechanism that prevents the formation of voids. researchgate.net

The optimization of plating conditions, including the concentration of additives and the applied current density, is crucial for achieving defect-free TSV filling. mdpi.com The use of a single-component additive that can function as both a suppressor and an accelerator is an area of active research to simplify bath maintenance and control. nih.gov

Comparison with Traditional Copper Electroplating Systems (e.g., Sulfate Electrolytes)

This compound electrolytes present a compelling alternative to traditional copper sulfate-based systems, offering a range of benefits in terms of electrochemical performance, deposit characteristics, and operational flexibility.

One of the most significant differences lies in the solubility of the copper salt. This compound is much more soluble in aqueous solutions than copper sulfate, which allows for the formulation of electrolytes with higher copper ion concentrations. researchgate.netresearchgate.net This can translate to higher achievable current densities and faster plating rates. researchgate.net

In terms of electrochemical behavior, copper deposition from a methane sulfonate bath typically occurs at a lower overpotential compared to a sulfate bath. researchgate.net However, linear sweep voltammetry analysis has indicated that the current density from an MSA electrolyte can be lower than that from a sulfuric acid electrolyte, which is attributed to its higher solution resistance. researchgate.netresearchgate.net

The properties of the resulting copper deposits also differ. Copper coatings obtained from a methane sulfonate electrolyte have been observed to have finer crystallites compared to those from a sulfate electrolyte. researchgate.net The addition of certain organic additives, such as gelatin, to a this compound bath can lead to the deposition of glossy copper coatings. researchgate.net